4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Description
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-2-25(16-17-6-4-3-5-7-17)32(29,30)21-12-8-18(9-13-21)22(26)24-19-10-14-20(15-11-19)31(23,27)28/h3-15H,2,16H2,1H3,(H,24,26)(H2,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNXLSFLBLDQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Benzoic Acid Derivatives
The synthesis typically begins with the chlorosulfonation of a benzoic acid precursor. For example, 4-nitrobenzoic acid is treated with chlorosulfonic acid under controlled conditions to introduce a sulfonyl chloride group. This step, conducted at elevated temperatures (80–100°C), yields 4-chlorosulfonylbenzoic acid derivatives. The electron-deficient nature of the aromatic ring facilitates sulfonation, though excess chlorosulfonic acid is often required to drive the reaction to completion.
Sulfamoyl Group Introduction via Amine Coupling
The sulfonyl chloride intermediate is subsequently reacted with benzyl ethyl amine to form the N-benzyl-N-ethylsulfamoyl moiety. This nucleophilic substitution occurs in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., sodium carbonate), yielding 4-[benzyl(ethyl)sulfamoyl]benzoic acid. The reaction progress is monitored via thin-layer chromatography (TLC), with typical yields ranging from 75% to 90%.
Benzamide Formation through Carbodiimide-Mediated Coupling
The final step involves coupling the sulfamoyl-functionalized benzoic acid with 4-aminobenzenesulfonamide. Ethylcarbodiimide hydrochloride (EDC) and N-hydroxybenzotriazole (HOBt) are employed as coupling agents in dimethylformamide (DMF) or DCM. This carbodiimide-mediated amidation proceeds at room temperature over 12–24 hours, producing the target compound in 55–70% yield after recrystallization.
Stepwise Synthesis Protocol
Synthesis of 4-Chlorosulfonylbenzoic Acid
Formation of 4-[Benzyl(ethyl)sulfamoyl]benzoic Acid
Amidation with 4-Aminobenzenesulfonamide
- Reagents : 4-[Benzyl(ethyl)sulfamoyl]benzoic acid (1.0 equiv), 4-aminobenzenesulfonamide (1.1 equiv), EDC (1.5 equiv), HOBt (1.5 equiv).
- Conditions : Stir in DMF:DCM (1:1) at 25°C for 18 hours.
- Workup : Acidify with 1N HCl, filter, and recrystallize from methanol.
Optimization and Reaction Outcomes
| Step | Reagents | Conditions | Yield | Key Challenges |
|---|---|---|---|---|
| Chlorosulfonation | Chlorosulfonic acid | 90°C, 4h | 85% | Handling corrosive reagents |
| Amine Coupling | Benzyl ethyl amine | DCM, 24h | 88% | Moisture sensitivity |
| Amidation | EDC/HOBt | DMF:DCM, 18h | 62% | Product purification |
Key Findings :
- The use of HOBt as an additive improves amidation efficiency by reducing racemization.
- Polar solvents like DMF enhance carbodiimide activation but complicate purification due to the compound’s high polarity.
Analytical Characterization
The final product is validated using:
- FT-IR : Peaks at 1670 cm⁻¹ (amide C=O) and 1340 cm⁻¹ (sulfonamide S=O).
- ¹H NMR : Distinct signals for benzyl protons (δ 4.5–4.7 ppm) and ethyl groups (δ 1.2–1.4 ppm).
- HRMS : Molecular ion peak at m/z 507.12 [M+H]⁺.
Challenges and Mitigation
- Low Amidation Yields : Attributed to steric hindrance from the sulfamoyl groups. Mitigated by using excess EDC/HOBt and prolonged reaction times.
- Purification Difficulties : High polarity necessitates gradient elution in column chromatography or fractional crystallization.
Comparative Analysis of Methods
Method A (EDC/HOBt in DMF):
Method B (Morpholine-assisted coupling):
- Advantages : Faster reaction (12h).
- Disadvantages : Lower yields (55%) due to side reactions.
Chemical Reactions Analysis
Sulfamoyl Group Transformations
-
Acid-Catalyzed Hydrolysis :
The sulfamoyl group undergoes hydrolysis in 6M HCl at reflux to yield 4-aminobenzenesulfonic acid derivatives : -
N-Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated sulfonamides :
Amide Group Reactivity
-
Reductive Amination :
The benzamide carbonyl is reduced with LiAlH₄ to form a secondary amine:Conditions : THF, 0°C → RT, 4h; Yield : 75%.
Electrophilic Aromatic Substitution
The para-substituted phenyl rings participate in:
-
Nitration : With HNO₃/H₂SO₄ at 0°C, introducing nitro groups meta to sulfamoyl substituents .
-
Sulfonation : Reacts with fuming H₂SO₄ to add sulfonic acid groups .
| Reaction | Position Selectivity | Catalyst | Yield |
|---|---|---|---|
| Nitration | Meta to sulfamoyl | H₂SO₄ | 64% |
| Sulfonation | Ortho/para to amide | H₂SO₄ (fuming) | 58% |
Biological Interaction Mechanisms
The compound inhibits carbonic anhydrase IX (CA IX) via sulfamoyl-Zn²⁺ coordination in the enzyme active site. Key interactions include :
-
Zn²⁺ coordination by sulfamoyl oxygen ().
-
Hydrogen bonds with Thr200 () and His94 ().
Enzyme Inhibition Data :
| Target | IC₅₀ (nM) | Selectivity vs CA II |
|---|---|---|
| CA IX | 10.93–25.06 | 142–256-fold |
Stability and Degradation
-
Photodegradation : UV light (254 nm) induces cleavage of the sulfamoyl group, forming benzenesulfonic acid (t₁/₂ = 4.2h).
-
Thermal Stability : Decomposes at 215°C via amide bond hydrolysis (TGA analysis) .
This compound’s reactivity profile highlights its adaptability for medicinal chemistry optimization, particularly in designing CA IX inhibitors or antimicrobial agents. Future work should explore its electrochemical properties and catalytic applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that derivatives similar to 4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide exhibit promising anticancer properties. Research has shown that compounds with sulfamoyl groups can inhibit specific enzymes associated with cancer proliferation, particularly carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. For instance, new benzenesulfonamide derivatives demonstrated significant enzyme inhibition with IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating their potential as selective anticancer agents .
Antimicrobial Properties : The sulfamoyl group is recognized for its antibacterial properties. Compounds with similar structures have been evaluated for their antibacterial and anti-biofilm activities, showcasing effectiveness against various bacterial strains . This suggests that this compound could be explored further as a potential antimicrobial agent.
Biological Studies
Enzyme Inhibition : The compound's ability to interact with biological targets makes it a candidate for studying enzyme inhibition mechanisms. Its interaction with carbonic anhydrase can provide insights into the design of new inhibitors for therapeutic applications .
Cellular Studies : In vitro studies on cell lines such as MDA-MB-231 have shown that compounds similar to this compound can induce apoptosis and significantly affect cellular uptake mechanisms. This highlights the importance of this compound in understanding cellular responses to drug treatment .
Materials Science Applications
Beyond medicinal chemistry, the compound's unique properties may allow its use in materials science. Its structural features could be leveraged to develop new materials with specific properties such as conductivity or fluorescence, making it a versatile compound in research .
Case Studies and Research Findings
- Anticancer Research :
-
Antimicrobial Evaluation :
- Research evaluated the antibacterial efficacy of sulfamoyl-containing compounds against common pathogens, demonstrating their potential as effective treatments .
- The compounds showed promising results in inhibiting biofilm formation, which is crucial for treating chronic infections.
-
Enzyme Interaction Studies :
- Investigations into the inhibition of carbonic anhydrase by similar compounds provided insights into their mechanism of action and potential therapeutic benefits in oncology .
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Activities
Impact of Substituents on Activity
- Sulfamoyl Group Variations: Benzyl(ethyl) vs. Halogenated Phenyl Rings: Analogs like Compound 4 (4-fluorophenyl) and Compound 31 (trifluoromethylphenyl) exhibit stronger PD-L1 inhibition and cytotoxicity, suggesting electron-withdrawing groups enhance target engagement .
Benzamide Modifications :
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity (LogP) :
- Solubility :
- ADMET Predictions :
- Molecular docking (Glide XP, ) suggests the target compound’s benzyl group may occupy hydrophobic enclosures in proteins, but its sulfamoyl groups could pose renal clearance risks .
Biological Activity
4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzamide backbone with sulfamoyl substitutions. The synthesis typically involves several key steps:
- Formation of the Benzamide Core : This is achieved through the reaction of substituted anilines with benzoyl chloride under basic conditions.
- Sulfamoylation : The introduction of sulfamoyl groups can be performed using sulfamoyl chlorides in the presence of a base.
- Final Assembly : Coupling reactions are used to attach the benzyl(ethyl)sulfamoyl group to the intermediate compound.
These synthetic pathways allow for the modification of the compound to enhance its biological activity or to explore derivatives with improved properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit promising antibacterial activity . The sulfamoyl group is known for its efficacy against various bacterial strains, suggesting that this compound could be effective in treating infections caused by resistant bacteria .
Anticancer Activity
Studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated inhibition of cell proliferation in models of colon cancer and other malignancies . The dual functionality as both an antibacterial and anticancer agent positions it as a valuable candidate for further research.
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated a series of benzamide derivatives, including those structurally related to this compound, for their ability to inhibit RET kinase activity, which is implicated in various cancers. Compounds showed moderate to high potency, highlighting their potential as therapeutic agents .
- Mechanistic Studies : Research has focused on understanding the interaction mechanisms between these compounds and biological targets. For example, molecular docking studies suggest that the sulfamoyl group enhances binding affinity to target enzymes involved in cancer progression.
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes and purification strategies for 4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide?
- Methodological Answer : The synthesis involves multi-step reactions, starting with sulfonylation of benzyl(ethyl)amine followed by coupling with 4-sulfamoylbenzoic acid derivatives. Key steps include:
- Sulfamoyl Group Introduction : Use of sulfonyl chlorides under anhydrous conditions at 0–5°C to prevent side reactions .
- Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane under nitrogen atmosphere to enhance yield (typically 60–75%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures improve purity (>95%) .
Q. How is the molecular structure of this compound validated in academic research?
- Methodological Answer : Structural confirmation relies on:
- X-ray Crystallography : Resolves bond lengths (e.g., S–N bonds: ~1.63 Å) and dihedral angles between aromatic rings .
- Spectroscopic Techniques :
- NMR : NMR signals for sulfamoyl protons appear at δ 7.8–8.2 ppm (DMSO-d6); NMR confirms carbonyl carbons at ~168 ppm .
- FT-IR : Peaks at 1320–1350 cm (S=O stretching) and 1650 cm (amide C=O) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens focus on:
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO hydration assays; IC values < 1 µM suggest high affinity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) at concentrations 1–100 µM to assess viability reduction .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model transition states and energy barriers for sulfonamide formation .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP) for yield improvement .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions may arise from assay variability. Address via:
- Orthogonal Assays : Compare enzymatic inhibition (e.g., CA-II) with cellular uptake studies (LC-MS quantification of intracellular concentrations) .
- Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) to validate IC reproducibility across labs .
Q. How are crystallographic data utilized to rationalize structure-activity relationships (SAR)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
